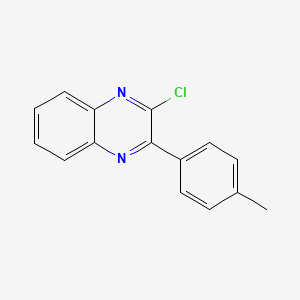

2-Chloro-3-(4-methylphenyl)quinoxaline

Descripción general

Descripción

2-Chloro-3-(4-methylphenyl)quinoxaline is a heterocyclic compound belonging to the quinoxaline class. It is characterized by the presence of a chlorine atom at the second position and a p-tolyl group at the third position of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-methylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by chlorination. One common method involves the reaction of o-phenylenediamine with p-tolualdehyde to form the intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling the synthesis of diverse derivatives:

These reactions highlight the chlorine atom’s role as a leaving group, facilitating access to unsymmetrical quinoxaline derivatives. The para-tolyl group at position 3 sterically influences substitution kinetics but does not impede reactivity significantly .

Condensation Reactions

The quinoxaline core participates in cyclocondensation with dicarbonyl compounds or amines:

Key Examples:

-

With α-dicarbonyl compounds :

Condensation with ethyl pyruvate in n-butanol forms 2-hydroxy-3-methylquinoxaline, a precursor for further functionalization . -

With phenacyl bromides :

In tetrahydrofuran (THF) catalyzed by pyridine, phenacyl bromides react to yield 2-phenylquinoxaline derivatives .

Radical Cascade Cyclization (Modern Synthetic Routes)

A visible-light-induced method enables efficient synthesis of 2-chloro-3-substituted quinoxalines:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| ortho-diisocyanoarenes + alkylsulfinic acids | Visible light, room temperature, TCCA | 2-chloro-3-(alkyl/aryl)quinoxalines | 72–89% |

This metal-free, room-temperature approach avoids traditional toxic reagents (e.g., POCl₃) and high temperatures .

Biological Activity via Chemical Interactions

While not direct chemical reactions, the compound’s interactions with biological targets are mechanistically relevant:

-

Apoptosis induction : Forms covalent bonds with caspase-3 enzymes, activating mitochondrial apoptosis pathways in cancer cells .

-

Antimicrobial activity : Disrupts microbial cell membranes via thiol group interactions .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C, limiting high-temperature applications.

-

Solvent compatibility : Stable in polar aprotic solvents (e.g., acetonitrile, DMSO) but hydrolyzes slowly in aqueous acidic/basic conditions .

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Classical chlorination | High yields (60–70%) | Requires POCl₃ (toxic) |

| Radical cyclization | Eco-friendly, room temperature | Limited to specific substrates |

| Condensation | Broad substrate scope | Long reaction times (30+ hrs) |

The chemical versatility of 2-chloro-3-(4-methylphenyl)quinoxaline underscores its utility in medicinal chemistry (e.g., anticancer agents ) and materials science. Ongoing research focuses on optimizing green synthesis routes and expanding its applicability in asymmetric catalysis .

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 2-Chloro-3-(4-methylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by chlorination. One common method includes the reaction of o-phenylenediamine with p-tolualdehyde to form an intermediate, which is then chlorinated using thionyl chloride or phosphorus pentachloride. Industrial production often employs continuous flow reactors to enhance yield and purity while minimizing environmental impact.

Physical Properties

- Molecular Formula : C11H9ClN2

- Molecular Weight : 220.66 g/mol

- Appearance : Typically appears as a crystalline solid.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for various catalytic processes .

Biology

The compound exhibits notable antimicrobial and antifungal properties , making it a candidate for developing new antibiotics. It has shown effectiveness against various strains of bacteria and fungi, including Candida albicans in murine models .

Antimicrobial Activity

- Tested Organisms :

- Candida albicans (ATCC 10231)

- Staphylococcus aureus

- Escherichia coli

The compound's activity against these organisms highlights its potential in treating infections caused by resistant strains .

Therapeutic Applications

Quinoxaline derivatives, including this compound, have been investigated for their roles in treating chronic diseases such as cancer, diabetes, and neurological disorders. Research indicates that they may exert antiproliferative effects through various molecular mechanisms, including the inhibition of key enzymes involved in tumor progression .

Case Studies on Therapeutic Efficacy

- Cancer Treatment : Studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation by targeting specific pathways such as tubulin polymerization and receptor tyrosine kinases (e.g., VEGFR, EGFR) .

- Diabetes Management : Some derivatives have demonstrated potential in improving glucose homeostasis, suggesting a role in managing diabetes mellitus .

- Anti-inflammatory Effects : Certain quinoxaline derivatives have exhibited significant anti-inflammatory activity superior to established drugs like indomethacin, indicating their potential in treating inflammatory diseases .

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Table 2: Therapeutic Applications and Mechanisms

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(4-methylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparación Con Compuestos Similares

- 2-Chloroquinoline-3-carbaldehyde

- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline

- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline

- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline

- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline

Comparison: Compared to these similar compounds, 2-Chloro-3-(4-methylphenyl)quinoxaline is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications .

Actividad Biológica

2-Chloro-3-(4-methylphenyl)quinoxaline (CAS No. 406713-34-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 216.65 g/mol. The compound features a quinoxaline core, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 216.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 406713-34-6 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cyclooxygenase (COX) and lactate dehydrogenase (LDHA), which are crucial in cancer metabolism and inflammation .

- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Properties : The compound interferes with cellular signaling pathways, inducing apoptosis in cancer cells. Studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial effects. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L against multiple bacterial strains, including Staphylococcus aureus and Enterococcus faecium.

- Enhanced effectiveness against biofilm formation compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Case Study : A study evaluated the cytotoxic effects on breast and lung cancer cell lines, revealing significant growth inhibition with IC50 values comparable to established chemotherapeutics.

- Mechanism : The compound induces apoptosis through the modulation of key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt pathway .

Research Findings

Recent studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy : A comparative study found that this quinoxaline derivative showed superior activity against antibiotic-resistant strains when compared to conventional antibiotics like vancomycin and daptomycin .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the quinoxaline core significantly impacted biological activity, suggesting avenues for further development .

Propiedades

IUPAC Name |

2-chloro-3-(4-methylphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRIDVYCCOAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.